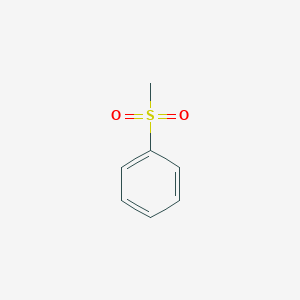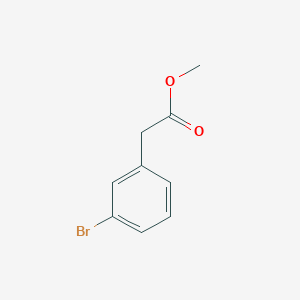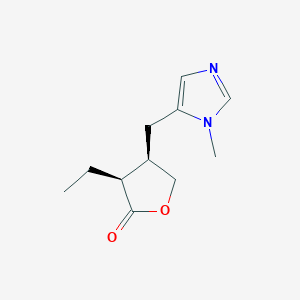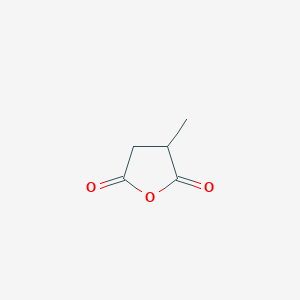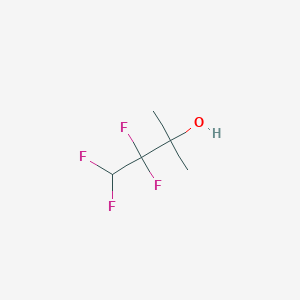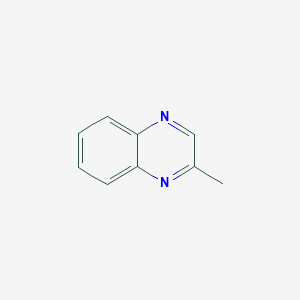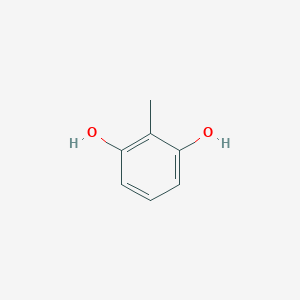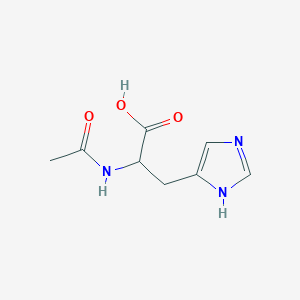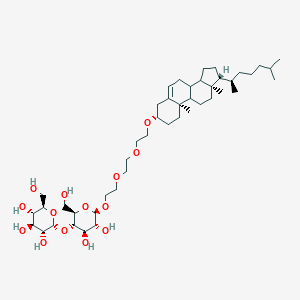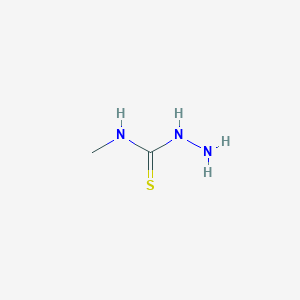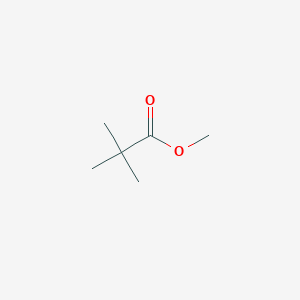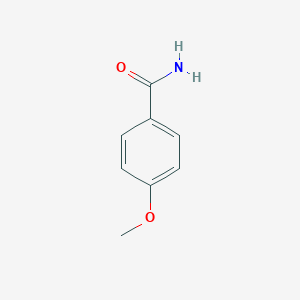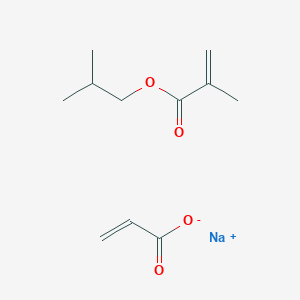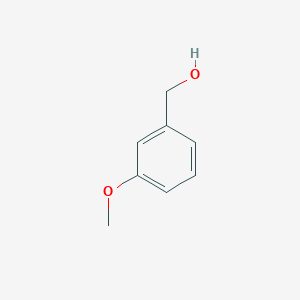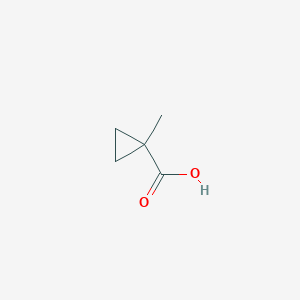
1-Methylcyclopropanecarboxylic acid
Vue d'ensemble
Description
1-Methylcyclopropanecarboxylic acid is a compound that is structurally related to a group of compounds including 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives. These compounds are characterized by the presence of a cyclopropane ring, a three-membered ring structure, which imparts unique chemical and physical properties to the molecule. The cyclopropane ring can be substituted at various positions, leading to a variety of derivatives with different biological activities and chemical behaviors .
Synthesis Analysis
The synthesis of 1-methylcyclopropanecarboxylic acid and related compounds has been explored through various methods. A new synthesis of 1-aminocyclopropane-1-carboxylic acid, a closely related compound, has been achieved using the addition of diazomethane to methyl α-acetamido acrylate followed by pyrolysis of the resulting pyrazoline . Another efficient synthesis of ACC from methyl 2-diphenylmethyleneaminoacrylate in nearly quantitative yield has been developed, with the key step being the removal of protecting groups under mild conditions . Additionally, the synthesis of 1-aminocyclopropane-1,2-dicarboxylic acid derivatives has been analyzed, with attention given to diastereoselective processes and the use of enantiomerically pure starting compounds .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives has been studied using X-ray methods. For example, the structure of cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid and 1-phenyl-2-methylcyclopropene-3-carboxylic acid has been determined, revealing the conformation of the carboxyl group and the orientation of substituents around the cyclopropane ring . These structural insights are crucial for understanding the reactivity and interaction of these molecules with biological targets.
Chemical Reactions Analysis
Cyclopropane derivatives undergo various chemical reactions due to the strain in the three-membered ring and the presence of functional groups. The transformations of 1-aminocyclopropane-1,2-dicarboxylic acid derivatives yield compounds with potential biological activities . The reactivity of these compounds can be influenced by the substituents on the cyclopropane ring, as seen in the synthesis of peptide derivatives of 1-aminocyclopropane-1-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methylcyclopropanecarboxylic acid and its analogs are influenced by the cyclopropane core and the substituents attached to it. The cyclopropane ring imparts a degree of strain and reactivity to the molecule, which can affect its stability and chemical behavior. The presence of a carboxylic acid group also contributes to the acidity, solubility, and potential for forming derivatives such as amides and esters .
Applications De Recherche Scientifique
1. Neuroprotection and Psychiatry
1-Aminocyclopropanecarboxylic acid (ACPC) is a partial agonist at strychnine-insensitive glycine recognition sites on the N-methyl-D-aspartate (NMDA) receptor complex, with potential applications in neuroprotection and psychiatric illnesses. ACPC has shown preclinical activity in models of neuroprotection and has been studied for its pharmacokinetics across different species, suggesting its potential for clinical evaluation in neuroprotective agents and psychiatric illnesses (Cherkofsky, 1995).
2. Ethylene Precursor in Plants
1-Aminocyclopropanecarboxylic acid (ACC) plays a critical role as a direct precursor of ethylene, a plant hormone regulating various vegetative and developmental processes. ACC is central to ethylene biosynthesis, and its formation varies in response to developmental, hormonal, and environmental cues. Recent advances have highlighted the regulation of ACC synthesis, conjugation, deamination, and its transport throughout plants (Vanderstraeten & Van Der Straeten, 2017).
3. Plant Growth Regulation
1-Methylcyclopropene (1-MCP) is a significant inhibitor of ethylene action, maintaining postharvest quality in various horticultural products. It serves as a valuable tool in understanding ethylene's role in plants and is effective in a broad range of fruits, vegetables, and floriculture crops. 1-MCP's application affects respiration, ethylene production, color changes, and other factors in these crops (Ergun, 2006).
4. Antidepressant and Anxiolytic Actions
1-Aminocyclopropanecarboxylates exhibit antidepressant and anxiolytic actions in animal models. They are considered potential novel classes of antidepressant/anxiolytic agents, demonstrating efficacy in reducing immobility in the forced swim test and showing promise in the elevated plus-maze model (Trullás et al., 1991).
5. Postharvest Handling and Quality Preservation
1-Methylcyclopropene (1-MCP) has been applied in postharvest handling strategies for fruits like plums and mandarins. It helps in extending the cold storage life and maintaining the quality of these fruits, thereby providing a means to avoid chilling temperatures and preserving consumer quality while offering potential energy savings (Minas et al., 2013).
Safety And Hazards
1-Methylcyclopropanecarboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wear protective clothing and eye protection when handling it .
Propriétés
IUPAC Name |
1-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZKLZKLNKQFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219201 | |
| Record name | 1-Methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclopropanecarboxylic acid | |
CAS RN |
6914-76-7 | |
| Record name | 1-Methylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



